molecular formula C9H10O B12756265 Oxirane, 2-(4-methylphenyl)-, (2R)- CAS No. 86457-69-4

Oxirane, 2-(4-methylphenyl)-, (2R)-

Cat. No.: B12756265
CAS No.: 86457-69-4
M. Wt: 134.17 g/mol
InChI Key: QAWJAMQTRGCJMH-VIFPVBQESA-N
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Description

Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as (2R)-2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is a chiral epoxide, which means it has a three-membered ring structure containing an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. The (2R) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand, such as diethyl tartrate .

Industrial Production Methods

In industrial settings, the production of Oxirane, 2-(4-methylphenyl)-, (2R)- can be achieved through similar epoxidation processes, often scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and optimized reaction parameters are commonly employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological processes. The compound can interact with nucleophilic sites in enzymes or other biomolecules, leading to covalent modifications and subsequent biological effects .

Comparison with Similar Compounds

Oxirane, 2-(4-methylphenyl)-, (2R)- can be compared with other similar compounds, such as:

These compounds share the epoxide ring and chiral center but differ in their substituents, leading to variations in their chemical and physical properties, as well as their applications.

Properties

CAS No.

86457-69-4

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R)-2-(4-methylphenyl)oxirane

InChI

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1

InChI Key

QAWJAMQTRGCJMH-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CO2

Canonical SMILES

CC1=CC=C(C=C1)C2CO2

Origin of Product

United States

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